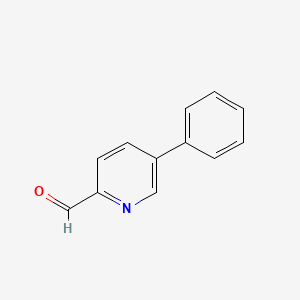
5-Phenylpyridine-2-carbaldehyde
Übersicht
Beschreibung
5-Phenylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 780800-85-3. It has a molecular weight of 183.21 . The IUPAC name for this compound is 5-phenyl-2-pyridinecarbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-9H . This indicates that the compound has 12 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom.Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
5-Phenylpyridine-2-carbaldehyde and its derivatives find significant applications in the synthesis of various organic compounds. For instance, imines derived from pyridine-carbaldehyde compounds have been utilized in the synthesis of biologically active molecules and pesticidal compounds (Gangadasu, Raju, & Rao, 2002). Additionally, these compounds have been polymerized to form soluble paramagnetic oligomers, which can further be modified through reactions with amines and thiols (Morozova et al., 2007).
Thermodynamic Properties
Research on similar compounds like nitrophenyl furan-carbaldehyde isomers has contributed to understanding their thermodynamic properties. Such studies are important for optimizing synthesis, purification, and application processes, offering insights into the theoretical knowledge of these compounds' nature (Dibrivnyi et al., 2015).
Schiff Base Ligands
Pyridine-carbaldehyde compounds are important in creating Schiff base ligands. These ligands are versatile and have been used to meet the requirements of different metal ions in complex formation, demonstrating their adaptability in coordination chemistry (Constable et al., 2010).
Spectroscopic and Photochemical Studies
Compounds like this compound have been studied for their spectroscopic, electrochemical, and photochemical properties. These investigations are crucial for understanding the chemistry of organometallic complexes with noninnocent ligands (Vlček, 2002).
Medicinal Chemistry
In medicinal chemistry, derivatives of pyridine-carbaldehyde have been synthesized for their potential antiproliferative activities. For instance, diorganotin complexes with pyridine-carbaldehyde thiosemicarbazone have been evaluated for cytotoxic activity against various human cancer cell lines (Wiecek et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-phenylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMPVOLAPKOFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649932 | |
| Record name | 5-Phenylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780800-85-3 | |
| Record name | 5-Phenylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
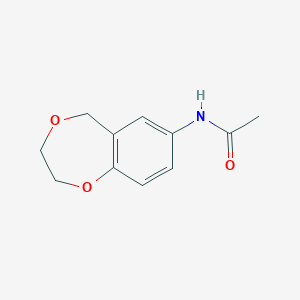
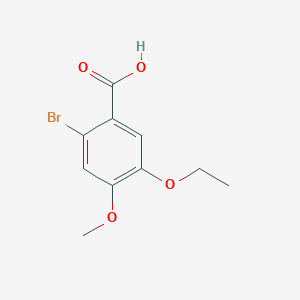
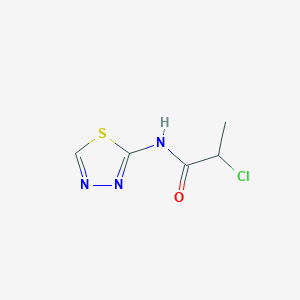
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)
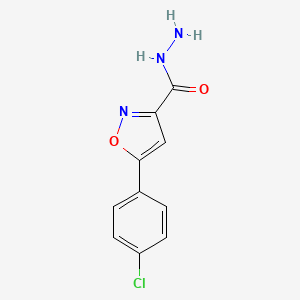
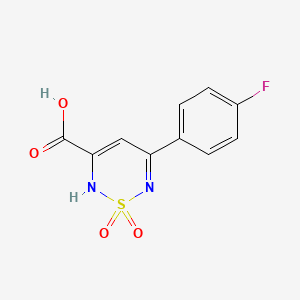
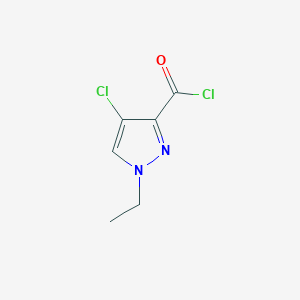
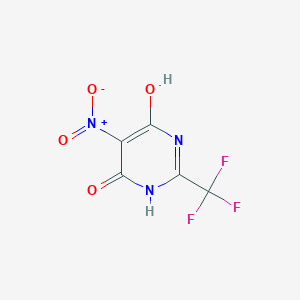
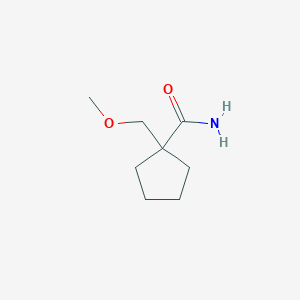
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride](/img/structure/B1370624.png)
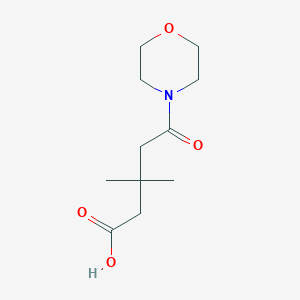
![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)
![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)
![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)
